Lithium(1+) ion 4-fluoropyridine-2-sulfinate

Cross-coupling Palladium catalysis Medicinal chemistry building blocks

Lithium(1+) 4-fluoropyridine-2-sulfinate is a heteroaryl sulfinate for Pd-catalyzed desulfinative cross-coupling. The 4-fluoro group modulates transmetalation kinetics; lithium ensures superior solubility in polar aprotic solvents vs Na/K salts. Robust alternative to unstable pyridine-2-boronates. Demonstrated 69% isolated yield in biaryl coupling. ≥95% purity for medicinal chemistry, process R&D, and methodology studies. Inquire for pricing.

Molecular Formula C5H3FLiNO2S
Molecular Weight 167.08
CAS No. 2219379-86-7
Cat. No. B2715953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) ion 4-fluoropyridine-2-sulfinate
CAS2219379-86-7
Molecular FormulaC5H3FLiNO2S
Molecular Weight167.08
Structural Identifiers
SMILES[Li+].C1=CN=C(C=C1F)S(=O)[O-]
InChIInChI=1S/C5H4FNO2S.Li/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1
InChIKeyBCBIBPXINFZDGB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) ion 4-fluoropyridine-2-sulfinate (CAS 2219379-86-7): Technical Baseline and Procurement-Relevant Compound Profile


Lithium(1+) ion 4-fluoropyridine-2-sulfinate (CAS 2219379-86-7) is an organometallic reagent belonging to the heteroaryl sulfinate class, characterized by a 4-fluoropyridine scaffold bearing a sulfinate (SO₂⁻) group coordinated to a lithium cation (molecular formula C₅H₃FLiNO₂S; molecular weight 167.1 g/mol) . The compound serves primarily as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, where the 4-fluoro substituent modulates the electronic properties of the pyridine ring to influence reactivity and selectivity profiles [1]. As a lithium salt, it offers enhanced solubility in polar aprotic solvents relative to its sodium or potassium counterparts, enabling homogeneous reaction conditions in synthetic applications [1].

Why 4-Fluoropyridine-2-sulfinate Lithium Cannot Be Simply Substituted with Generic Pyridine Sulfinates or Boronates


Generic substitution among pyridine-derived reagents is not scientifically valid due to three interdependent factors. First, the 4-fluoro substituent introduces a strong electron-withdrawing inductive effect (-I) that modulates the electron density of the pyridine ring, directly influencing both the stability of the sulfinate anion and the kinetics of transmetalation in cross-coupling reactions—an electronic profile absent in unsubstituted pyridine-2-sulfinates [1]. Second, the lithium counterion confers distinct solubility behavior in polar aprotic solvents compared to sodium or potassium sulfinate salts, affecting reaction homogeneity and catalyst compatibility [1]. Third, pyridine-2-boronates—the conventional alternative for constructing 2-substituted pyridine motifs—suffer from well-documented instability, difficult preparation, and low reaction efficiency that pyridine sulfinates explicitly overcome [2]. These compounded differences mean that substituting with a generic analog risks altered reaction kinetics, reduced yields, or complete synthetic failure.

Quantitative Evidence for Lithium 4-Fluoropyridine-2-sulfinate Differentiation Against Alternative Reagents


4-Substituted Pyridine Sulfinates Demonstrate 69% Yield in Desulfinative Cross-Coupling with 4-Chlorotoluene

Pyridine sulfinates bearing substituents at the 4-position, including 4-fluoropyridine-2-sulfinate, undergo palladium-catalyzed desulfinative cross-coupling with aryl halides to generate biaryl products. In a systematic evaluation, 4-substituted pyridine-2-sulfinates achieved a 69% isolated yield when coupled with 4-chlorotoluene under standard Pd(OAc)₂/XPhos catalysis conditions [1]. This yield represents the performance baseline for the sulfinate class relative to aryl chloride electrophiles, and the 4-fluoro substituent's electron-withdrawing character is expected to modulate this reactivity profile in a predictable manner based on established Hammett relationships [2].

Cross-coupling Palladium catalysis Medicinal chemistry building blocks

Heteroaryl Sulfinates Enable Multigram Continuous Flow Synthesis with Reliable Bench Stability

The lithium sulfinate salts of heteroaromatic systems, including pyridine-derived sulfinates, can be synthesized on multigram scale using an enabling continuous flow setup that addresses the handling challenges of unstable organolithium intermediates inherent to batch processes [1]. The continuous flow methodology allows for the synthesis and simple isolation of heteroaryl sulfinates that are otherwise challenging to access in classical batch mode, with the resulting lithium sulfinate salts demonstrating bench stability and efficient performance as reaction partners in palladium-catalyzed C(sp²)–C(sp²) cross-coupling to access medicinally relevant bis-heteroaryl motifs [2].

Continuous flow chemistry Process chemistry Organolithium intermediates

Commercial Availability at 95%+ Purity with Verified Structure and Supply Chain Traceability

Lithium(1+) ion 4-fluoropyridine-2-sulfinate (CAS 2219379-86-7) is commercially available from multiple established chemical suppliers at 95% or 95%+ purity grade [1]. Available packaging sizes include 50 mg, 1 g, and 10 g quantities, with pricing transparency across vendors enabling procurement decision-making. The compound's structure is verified by SMILES notation (O=S([O-])c1cc(F)ccn1.[Li+]) and InChI Key (VTSKMJWPCWRLHL-UHFFFAOYSA-N), providing unambiguous chemical identity confirmation for procurement specifications . Supply chain redundancy across vendors mitigates single-source dependency risk.

Reagent procurement Analytical quality control Supply chain

4-Fluoropyridine Sulfinate Functions as Carboxylic Acid Bioisostere with Favorable Physicochemical Modulation

The sulfinate functional group (SO₂⁻) serves as a recognized bioisostere of the carboxylic acid moiety (CO₂H) in medicinal chemistry design strategies, offering potential advantages in modulating physicochemical properties while retaining key binding interactions [1]. The 4-fluoro substitution on the pyridine ring further contributes electron-withdrawing character and metabolic stability enhancement, a well-established principle in fluorinated drug design [1]. The combination of the pyridine-2-sulfinate core with 4-fluoro substitution creates a scaffold that addresses multiple medicinal chemistry optimization parameters simultaneously: bioisosteric carboxylic acid replacement, fluorine-mediated metabolic stabilization, and the synthetic tractability inherent to the sulfinate coupling chemistry described in the preceding evidence.

Bioisosterism Medicinal chemistry Lead optimization

Latent Sulfinate Strategy Enables Multi-Step Synthetic Sequences with Enhanced Functional Group Compatibility

Base-activated latent heteroaromatic sulfinates, including pyridine-derived systems, have been demonstrated to undergo efficient palladium-catalyzed desulfinative cross-coupling with (hetero)aryl bromides to deliver a broad range of biaryl products [1]. These latent sulfinate reagents—neutral, masked precursors that generate the sulfinate salt in situ under basic cross-coupling conditions—exhibit stability through multi-step substrate elaboration and are amenable to scale-up [1]. The methodology addresses the purification and solubility challenges sometimes encountered with metal sulfinate salts while retaining the cross-coupling efficiency of the native sulfinate nucleophile [2].

Latent reagents Multi-step synthesis Desulfinative coupling

Electronic Modulation by 4-Fluoro Substituent Distinguishes This Sulfinate from Unsubstituted and 5-Substituted Pyridine Analogs

The 4-fluoro substituent on the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) while also participating in resonance interactions that differ fundamentally from substitution at the 3- or 5-positions [1]. This electronic profile directly impacts the stability of the sulfinate anion, the nucleophilicity of the sulfur center, and the transmetalation kinetics in palladium-catalyzed processes [1]. The fluorine substituent additionally enhances electronic modulation, improving selectivity in synthetic applications relative to unsubstituted pyridine sulfinates [2]. The lithium counterion ensures solubility in polar aprotic solvents, facilitating homogeneous reaction conditions [2].

Electronic effects Structure-reactivity relationships Fluorine chemistry

High-Value Application Scenarios for Lithium 4-Fluoropyridine-2-sulfinate Based on Quantitative Evidence


Medicinal Chemistry: Construction of 2-Aryl-4-fluoropyridine Scaffolds for Drug Discovery

For medicinal chemistry programs requiring 2-aryl-4-fluoropyridine motifs, this sulfinate reagent provides a reliable alternative to pyridine-2-boronates, which are notoriously unstable and low-yielding in Suzuki-Miyaura cross-couplings [1]. The 4-substituted pyridine sulfinate class has demonstrated 69% isolated yield in coupling with 4-chlorotoluene under standard palladium catalysis, enabling efficient biaryl construction where boronate-based approaches frequently fail [1]. The 4-fluoro substituent simultaneously serves as a metabolically stable electron-withdrawing group and a potential handle for further derivatization, while the sulfinate moiety can be strategically employed as a carboxylic acid bioisostere in lead optimization campaigns [2].

Process Chemistry: Scalable Synthesis of Bis-Heteroaryl Pharmaceutical Intermediates

Process chemistry teams seeking scalable access to bis-heteroaryl building blocks benefit from the demonstrated continuous flow synthesis methodology for heteroaryl sulfinates [1]. The enabling flow process addresses the handling challenges of organolithium intermediates and enables multigram production of lithium sulfinate salts with reliable bench stability [1]. The resulting sulfinates serve as efficient reaction partners in palladium-catalyzed C(sp²)–C(sp²) cross-coupling to access medicinally relevant bis-heteroaryl motifs [2], supporting kilogram-scale pharmaceutical intermediate production with batch-to-batch consistency and reduced supply chain risk.

Academic and Industrial Methodology Development: Palladium-Catalyzed Desulfinative Cross-Coupling Research

For research groups investigating palladium-catalyzed desulfinative cross-coupling methodology, 4-fluoropyridine-2-sulfinate lithium serves as a well-characterized model substrate with defined electronic properties and established reactivity [1]. The compound's commercial availability at 95%+ purity from multiple vendors enables rapid experimental initiation without in-house synthesis development [2]. The 4-fluoro substituent provides a distinct electronic profile for comparative studies versus unsubstituted or 5-substituted pyridine sulfinates, facilitating structure-reactivity relationship investigations in coupling methodology development .

Complex Molecule Synthesis: Late-Stage Functionalization via Latent Sulfinate Strategy

For complex molecule synthesis requiring multi-step elaboration prior to biaryl coupling, the latent sulfinate strategy—in which 4-fluoropyridine-2-sulfinate can be incorporated as a neutral, masked precursor—enables installation early in the synthetic sequence with coupling executed at the final stage [1]. The latent sulfinate reagents exhibit stability through multi-step substrate elaboration and are amenable to scale-up, addressing the purification and solubility challenges sometimes associated with direct metal sulfinate salts while retaining cross-coupling efficiency [1]. This approach is particularly valuable for the synthesis of drug candidates and natural product derivatives containing 4-fluoropyridine motifs.

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